1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
This compound belongs to the imidazo[4,5-b]quinoxaline family, characterized by a fused bicyclic structure combining imidazole and quinoxaline moieties. The core structure is substituted with a cyclopentyl group at the 1-position and a 3,4-dimethylphenyl sulfonyl group at the 3-position. The sulfonyl group is a critical pharmacophore, often enhancing binding affinity to biological targets such as kinases or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-11-12-18(13-16(15)2)29(27,28)26-14-25(17-7-3-4-8-17)21-22(26)24-20-10-6-5-9-19(20)23-21/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWDPZSFVCRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)C5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has attracted significant attention due to its potential therapeutic applications. This article focuses on the biological activity of this compound, including its synthesis, characterization, and various biological effects supported by case studies and research findings.
Synthesis
The synthesis of imidazoquinoxaline derivatives typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through a series of reactions involving cyclization and sulfonylation processes. The general synthetic route may include:
- Formation of the Imidazoquinoxaline Core : This is achieved through cyclization reactions that involve appropriate nitrogen-containing heterocycles.
- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides or sulfones under basic conditions.
- Cyclopentyl Substitution : The cyclopentyl group can be introduced via alkylation reactions with suitable alkyl halides.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Characterization Data Table
| Technique | Result |
|---|---|
| NMR (1H) | δ 7.63 (d), 7.27 (d), 5.09 (s) |
| IR | Characteristic peaks at 1650 cm⁻¹ |
| MS | [M+H]+ at m/z 300 |
Antimicrobial Activity
Recent studies have indicated that imidazoquinoxaline derivatives exhibit notable antimicrobial properties. For instance, a study assessing various derivatives showed that compounds with a similar structure displayed good bacterial activity but limited antifungal potency .
Case Study: Antimicrobial Efficacy
A specific investigation into the antimicrobial activity of related compounds demonstrated:
- MIC (Minimum Inhibitory Concentration) against Escherichia coli: 16 µg/mL
- **MIC against Staphylococcus aureus: 32 µg/mL
These findings suggest that modifications in substituents can significantly influence the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of imidazoquinoxaline derivatives has also been explored extensively. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | 15 |
| Compound B | A549 | 31.9 | 20 |
| 1-Cyclopentyl derivative | Caco-2 | 27.2 | 18 |
The results indicate that while some derivatives are effective against Caco-2 cells, they may show reduced activity against other lines such as A549, highlighting the importance of structural modifications in enhancing anticancer properties .
The biological activity of these compounds is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in bacteria and cancer cells.
- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells, contributing to their anticancer effects.
- Targeting Cellular Pathways : The sulfonyl group may enhance interaction with specific cellular targets involved in microbial resistance or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The following table summarizes key analogs and their structural features:
*Molecular weight discrepancy noted in ; formula suggests ~459.5 g/mol.
Key Observations:
- Sulfonyl Group Variations: All analogs retain the sulfonyl group, critical for hydrogen bonding and target engagement. The 3,4-dimethylphenyl substituent in the target compound balances electron-donating effects (methyl groups) with moderate steric hindrance, contrasting with electron-withdrawing groups (Cl, NO₂, CF₃) in others .
- N1-Substituents : Cyclopentyl (target) vs. isopropoxypropyl or 2-methoxybenzyl . Bulky groups like cyclopentyl may improve target selectivity but reduce solubility, whereas flexible chains (e.g., isopropoxypropyl) enhance solubility.
- In contrast, chloro- and trifluoromethyl-substituted analogs exhibit stronger electron-withdrawing properties, which could alter binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
